molecular formula C23H25N3O3 B2554109 2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941930-99-0

2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Katalognummer: B2554109
CAS-Nummer: 941930-99-0
Molekulargewicht: 391.471
InChI-Schlüssel: FJDOMQVJHLARHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide belongs to the pyridazinone-acetamide class of molecules. Its structure features a 6-oxopyridazinone core substituted with a 2,5-dimethylphenyl group at the 3-position and an acetamide side chain linked to a 2-methoxyphenethyl moiety.

Eigenschaften

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-8-9-17(2)19(14-16)20-10-11-23(28)26(25-20)15-22(27)24-13-12-18-6-4-5-7-21(18)29-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDOMQVJHLARHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

  • Molecular Formula : C22H26N4O3
  • Molecular Weight : 378.48 g/mol
  • Structure : The compound contains a pyridazine ring, a methoxy group, and a dimethylphenyl substituent which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide exhibit various biological activities, including:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.
  • Enzyme Inhibition : The compound may interact with enzymes, modulating their activity and influencing cellular pathways.

The proposed mechanisms of action for this compound include:

  • Enzyme Binding : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, altering signal transduction processes.
  • Gene Expression Modulation : The compound could affect the expression of genes related to critical cellular functions such as apoptosis and inflammation.

Antitumor Activity

A study evaluating the antitumor effects of similar pyridazine derivatives utilized 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that these compounds exhibited significant cytotoxicity in 2D assays compared to 3D models, suggesting a promising avenue for cancer therapeutics .

CompoundIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound A6.26 ± 0.3320.46 ± 8.63
Compound B6.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

In another study, various pyridazine derivatives were tested against multiple bacterial strains. The compounds demonstrated varying degrees of antimicrobial activity, with some showing effectiveness comparable to standard antibiotics .

Synthesis Methods

The synthesis of 2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide involves several steps:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the dimethylphenyl and methoxy groups via Friedel-Crafts acylation or nucleophilic substitution.
  • Final acetamide formation under controlled conditions to optimize yield and purity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four pyridazinone-acetamide analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Pyridazinone Substituent Acetamide Substituent Key Features
Target: 2-(3-(2,5-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide C23H25N3O3* ~403.47* 2,5-Dimethylphenyl 2-Methoxyphenethyl Methyl and methoxy groups enhance lipophilicity
Analog 1: 2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide [] C20H18ClN3O4 399.83 4-Chlorophenyl 2,5-Dimethoxyphenyl Chlorine atom increases electronegativity
Analog 2: N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide [] C22H23N3O4 393.44 4-Methoxyphenyl 2-(4-Methoxyphenyl)ethyl Dual methoxy groups improve solubility
Analog 3: 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide [] C19H14F3N3O2 373.33 Phenyl 2-(Trifluoromethyl)phenyl Trifluoromethyl group enhances metabolic stability

Note: Values marked with () are inferred based on structural similarity to documented analogs.

Key Observations:

Substituent Effects :

  • The 2,5-dimethylphenyl group on the target compound likely increases steric bulk and lipophilicity compared to 4-chlorophenyl (Analog 1) or 4-methoxyphenyl (Analog 2) .
  • The 2-methoxyphenethyl side chain introduces a flexible ethyl linker, which may improve binding to hydrophobic pockets in biological targets compared to rigid aryl groups (e.g., Analog 1’s dimethoxyphenyl).

Physicochemical Trends :

  • The presence of methoxy groups (e.g., Analog 2) generally enhances water solubility, whereas chlorine (Analog 1) or trifluoromethyl (Analog 3) substituents improve metabolic resistance .
Pharmacological Implications:
  • Enzyme Inhibition: Pyridazinone derivatives in and exhibit activity as PRMT5 inhibitors or antipyrine hybrids, suggesting the target compound may similarly modulate enzyme function .
  • SAR Trends :
    • Electron-withdrawing groups (e.g., Cl in Analog 1) enhance target affinity in enzyme-binding assays .
    • Bulky substituents (e.g., dimethylphenyl in the target) may reduce off-target interactions but could limit solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.